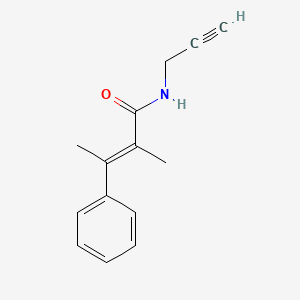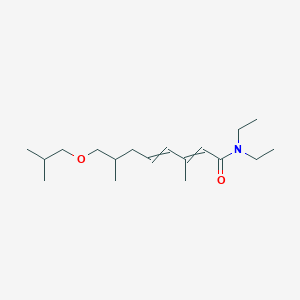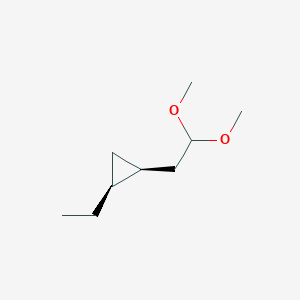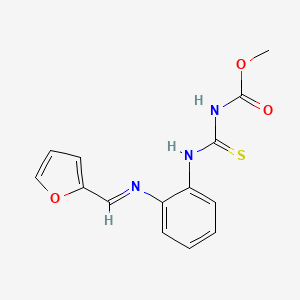
Furophanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furophanate, known by its IUPAC name methyl [(2-{[(E)-furan-2-ylmethylidene]amino}phenyl)carbamothioyl]carbamate, is a chemical compound with the molecular formula C14H13N3O3S . It is primarily recognized for its fungicidal properties and is used in various agricultural applications to protect crops from fungal infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Furophanate can be synthesized through a multi-step process involving the reaction of furan-2-carbaldehyde with 2-aminophenylthiocarbamate under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and effectiveness of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Furophanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can lead to the formation of amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Furophanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound’s fungicidal properties make it valuable in studying fungal biology and developing antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating fungal infections.
Wirkmechanismus
Furophanate exerts its effects by inhibiting the growth and reproduction of fungal cells. It targets specific enzymes and pathways involved in fungal metabolism, disrupting their normal function and leading to cell death . The compound’s molecular structure allows it to interact with key proteins and enzymes, making it an effective fungicide.
Vergleich Mit ähnlichen Verbindungen
Thiophanate-methyl: Another fungicide with a similar structure and mode of action.
Carbendazim: A fungicide that shares some structural similarities and is used for similar applications.
Uniqueness: Furophanate is unique due to its specific molecular structure, which allows it to effectively target fungal cells while minimizing harm to other organisms. Its versatility in undergoing various chemical reactions also makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
53878-17-4 |
|---|---|
Molekularformel |
C14H13N3O3S |
Molekulargewicht |
303.34 g/mol |
IUPAC-Name |
methyl N-[[2-(furan-2-ylmethylideneamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C14H13N3O3S/c1-19-14(18)17-13(21)16-12-7-3-2-6-11(12)15-9-10-5-4-8-20-10/h2-9H,1H3,(H2,16,17,18,21) |
InChI-Schlüssel |
TZUAKKVHNFEFBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(=S)NC1=CC=CC=C1N=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


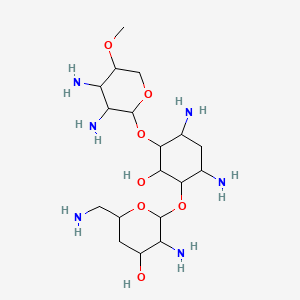
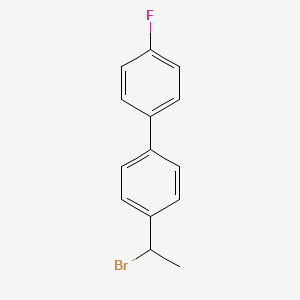
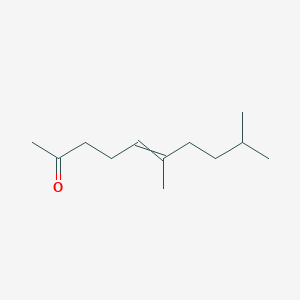
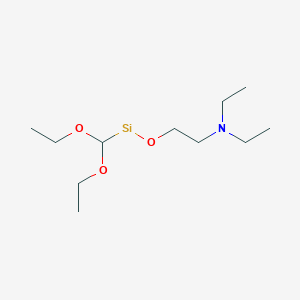
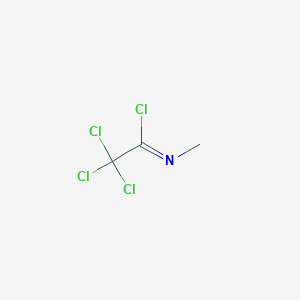

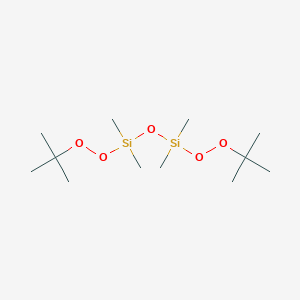
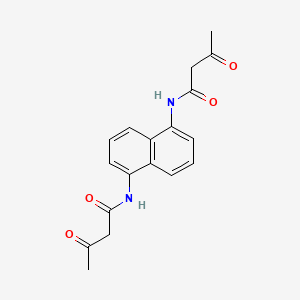

![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)
